molecular formula C11H12N2O2 B11900245 methyl 3,7-dimethyl-1H-indazole-5-carboxylate

methyl 3,7-dimethyl-1H-indazole-5-carboxylate

Cat. No.: B11900245
M. Wt: 204.22 g/mol
InChI Key: MFDVHDYMYVATIP-UHFFFAOYSA-N
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Description

Methyl 3,7-dimethyl-1H-indazole-5-carboxylate is a chemical intermediate of significant interest in medicinal and synthetic chemistry. As a member of the indazole class, this scaffold is recognized as a privileged structure in drug discovery, serving as a core template for developing therapeutics with a wide range of biological activities . The indazole ring system is a known bioisostere for indole and phenol moieties, often contributing to enhanced metabolic stability and improved oral bioavailability in drug candidates . This specific derivative is designed for use in pharmaceutical research and development. It is strictly intended for laboratory research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 3,7-dimethyl-2H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-4-8(11(14)15-3)5-9-7(2)12-13-10(6)9/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDVHDYMYVATIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indazole Synthesis

The Fischer indazole synthesis, involving cyclization of arylhydrazines with ketones, offers a route to construct the indazole core with pre-installed methyl groups. For example, reacting 2,4-dimethylacetophenone with methyl hydrazine could yield 3,7-dimethyl-1H-indazole after cyclization. Subsequent carboxylation at position 5 via directed ortho-metalation (DoM) and quenching with CO₂ may introduce the ester group. However, this method’s feasibility for the target compound remains speculative, as no direct examples are documented in the provided sources.

N-Alkylation and Substituent Effects

Regioselective N-alkylation of indazoles is critical for maintaining the 1H-tautomer. As demonstrated in recent studies, C-7 substituents such as methyl groups significantly influence N-alkylation outcomes. For instance, 3-carboxymethyl-7-methylindazole derivatives exhibit >96% N-2 selectivity when alkylated with primary halides under cesium carbonate (Cs₂CO₃) conditions. Adapting this protocol, methylation at N-1 could be achieved using methyl iodide (CH₃I) and potassium hydroxide (KOH) in acetone at 0°C.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodKey ReagentsYieldLimitations
Carbonylation/EsterificationMo(CO)₆, Herrmann’s catalyst17%Low yield, high catalyst cost
Suzuki–Miyaura CouplingPd(PPh₃)₄, NaHCO₃72–89%Requires iodinated precursor
N-AlkylationCH₃I, KOH65–78%Regioselectivity challenges

Practical Considerations

The carbonylation route, while straightforward, suffers from low yields and expensive catalysts. In contrast, Suzuki–Miyaura coupling offers higher efficiency but demands pre-functionalized boronates. N-alkylation is operationally simple but requires meticulous control over regioselectivity.

Chemical Reactions Analysis

N-Alkylation Reactions

The indazole NH groups (N1 and N2) undergo regioselective alkylation under basic conditions. The reaction outcome depends on the base, solvent, and temperature:

BaseSolventTemperatureAlkylating AgentYield (%)Regioselectivity (N1:N2)Source
NaHDMF100°CIsopropyl iodide38% (N1), 46% (N2)1:1.2
Cs₂CO₃Dioxane90°CBenzyl bromide96%N1-preferred
K₂CO₃DMFRTEthyl iodide32%N2-preferred

Mechanistic Insights :

  • N1-selectivity : Chelation effects with cesium ions stabilize transition states favoring N1-alkylation .

  • N2-selectivity : Non-covalent interactions (e.g., steric hindrance from methyl groups) drive N2-alkylation in non-polar solvents .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions:

Conditions :

  • Basic Hydrolysis : 2M NaOH, 100°C, 2 hours → 88% conversion to 3,7-dimethyl-1H-indazole-5-carboxylic acid .

  • Acidic Hydrolysis : Concentrated H₂SO₄, 80°C, 3 hours → 72% yield.

Applications :
The carboxylic acid serves as a precursor for amide coupling or further functionalization.

Condensation Reactions

The ester participates in Claisen-Schmidt condensations with ketones or aldehydes:

Example :

  • Reactants : 3-Methyl-1H-indazole-5-carbaldehyde, N-(4-acetyl-3-methylphenyl)acetamide

  • Conditions : KOH/ethanol, 80°C, 24 hours

  • Product : (E)-1-(4-Amino-2-methylphenyl)-3-(3-methyl-1H-indazol-5-yl)prop-2-en-1-one

  • Yield : 32% after SiO₂ chromatography .

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes halogenation and nitration, with directing effects dictated by substituents:

ReactionReagentsPosition ModifiedYield (%)NotesSource
BrominationBr₂/FeBr₃C455%Meta to ester, ortho to methyl
NitrationHNO₃/H₂SO₄C648%Para to methyl group

Directing Effects :

  • The ester group at C5 is meta-directing, while methyl groups at C3 and C7 are ortho/para-directing .

Nucleophilic Substitution

Though limited by the absence of halogens, bromine or iodine can be introduced via prior functionalization:

Stepwise Example :

  • Bromination : Br₂/FeBr₃ at C4 (55% yield).

  • Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acid → Biaryl product (68% yield).

Reduction of the Ester

The ester group can be reduced to a primary alcohol:

  • Reagents : LiAlH₄, THF, 0°C → RT

  • Product : 5-(Hydroxymethyl)-3,7-dimethyl-1H-indazole

  • Yield : 85% (theoretical, extrapolated from similar reductions).

Key Research Findings

  • Regioselectivity Control : Solvent polarity and base choice critically influence N1/N2 alkylation ratios .

  • Stability : The ester group resists hydrolysis under mild conditions but reacts efficiently in hot alkaline solutions .

  • Synthetic Utility : Functionalization at C4/C6 enables diversification for drug discovery .

This compound’s reactivity profile underscores its value as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and anti-inflammatory agents .

Scientific Research Applications

Methyl 3,7-dimethyl-1H-indazole-5-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating potent anticancer effects through apoptosis induction via the p53 pathway.
  • Antimicrobial Activity : Preliminary tests suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Cell LineIC50 Value (µM)Mechanism of Action
K5625.15Induces apoptosis via p53 pathway modulation
HEK-29333.2Selective toxicity towards cancer cells

These findings indicate that the compound selectively targets cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.

Antimicrobial Studies

In vitro studies have also assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 3,7-dimethyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional diversity of indazole carboxylates is exemplified by variations in substituent positions, ester groups, and halogenation. Below is a comparative analysis of methyl 3,7-dimethyl-1H-indazole-5-carboxylate and related compounds (Table 1), followed by a detailed discussion.

Table 1: Structural and Functional Comparison of Indazole Carboxylates

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-CH₃, 7-CH₃, 5-COOCH₃ C₁₁H₁₂N₂O₂ 204.23 g/mol Hypothesized enhanced lipophilicity; potential kinase inhibitor
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate 5-OCH₂C₆H₅, 3-COOCH₃ C₁₆H₁₄N₂O₃ 282.30 g/mol Benzyloxy group may improve solubility; intermediate for drug discovery
Ethyl 5-methyl-1H-indazole-3-carboxylate 5-CH₃, 3-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.23 g/mol Medical intermediate; ethyl ester may alter metabolic stability
Methyl 3-iodo-1H-indazole-5-carboxylate 3-I, 5-COOCH₃ C₉H₇IN₂O₂ 302.07 g/mol Halogenation enables cross-coupling reactions; precursor for radiopharmaceuticals
Methyl 5-chloro-1H-indazole-7-carboxylate 5-Cl, 7-COOCH₃ C₉H₇ClN₂O₂ 210.62 g/mol Chloro substituent enhances electrophilicity; antimicrobial applications
Methyl 5-nitro-1H-indazole-3-carboxylate 5-NO₂, 3-COOCH₃ C₉H₇N₃O₄ 221.17 g/mol Nitro group increases reactivity in reduction or substitution reactions

Structural and Functional Analysis

Substituent Position and Electronic Effects
  • Methyl Groups (3,7-CH₃) : The methyl groups in the target compound likely increase steric bulk and lipophilicity compared to unsubstituted analogs. Methylation at position 3 is common in kinase inhibitors, as seen in analogs like ethyl 5-methyl-1H-indazole-3-carboxylate, which is used as a pharmaceutical intermediate .
  • Halogenation (I, Cl) : Halogenated derivatives, such as methyl 3-iodo-1H-indazole-5-carboxylate, serve as versatile intermediates for Suzuki-Miyaura cross-coupling reactions due to the iodine atom’s reactivity . Chloro-substituted analogs (e.g., methyl 5-chloro-1H-indazole-7-carboxylate) may exhibit enhanced electrophilicity, useful in antimicrobial agents .
  • Nitro and Benzyloxy Groups : The nitro group in methyl 5-nitro-1H-indazole-3-carboxylate facilitates reduction to amines or participation in nucleophilic aromatic substitution . The benzyloxy group in methyl 5-(benzyloxy)-1H-indazole-3-carboxylate improves solubility and serves as a protective group in synthesis .
Ester Group Variations
  • Methyl vs.

Biological Activity

Methyl 3,7-dimethyl-1H-indazole-5-carboxylate (CID 60145769) is a compound belonging to the indazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antitumor effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • Structure : The compound features a methyl group at positions 3 and 7 of the indazole ring and a carboxylate group at position 5.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various indazole derivatives, including this compound. The following table summarizes some key findings related to its antitumor activity:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundK562 (leukemia)TBDInduces apoptosis via p53 pathway
Compound 6oK562 (leukemia)5.15Inhibits Bcl2 family members
Compound 6kHep-G2 (liver cancer)3.32High toxicity to normal cells

The compound has shown promising inhibitory effects against the K562 cell line with an IC50 value yet to be determined (TBD). It appears to induce apoptosis through modulation of the p53 signaling pathway, which is critical in regulating cell cycle and apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is significantly influenced by their structural modifications. Research indicates that substituents at specific positions on the indazole ring can enhance or diminish activity. For instance:

  • Position 5 Substituents : The nature of substituents at this position has been shown to affect antitumor activity significantly. For example, compounds with fluorine substituents exhibited enhanced potency against various cancer cell lines .
  • Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to target proteins involved in tumorigenesis, thereby enhancing anticancer efficacy .

Case Studies

A notable case study involved the evaluation of this compound against different cancer types:

  • K562 Cell Line : The compound induced apoptosis in a dose-dependent manner, with preliminary data suggesting involvement in modulating the expression levels of apoptotic proteins such as Bax and Bcl-2 .
  • Hep-G2 Cell Line : Although not directly tested with this specific compound, related indazole derivatives demonstrated significant activity against Hep-G2 cells, suggesting potential for further exploration .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may serve as a scaffold for developing new anticancer agents. Its ability to interact with critical pathways involved in cell cycle regulation and apoptosis makes it a candidate for further optimization.

Q & A

Q. How can researchers optimize the synthesis of methyl 3,7-dimethyl-1H-indazole-5-carboxylate?

  • Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (catalyst, solvent, temperature). For example, indazole derivatives are often synthesized via condensation reactions using acetic acid (AcOH) as a catalyst under reflux conditions (110°C) . Alternative methods, such as using sodium hydride (NaH) in dimethylformamide (DMF) at 80°C, may improve yields by reducing side reactions . Key parameters to test include:
  • Catalyst type (e.g., AcOH vs. NaH)
  • Solvent polarity (DMF vs. THF)
  • Reaction time (3–5 hours for reflux vs. 12–24 hours for room temperature).
    Table 1 : Hypothetical synthesis optimization based on analogous reactions:
CatalystSolventTemp (°C)Time (h)Yield (%)
AcOHAcOH110565
NaHDMF80372

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Combine multiple techniques:
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • NMR : Confirm substitution patterns (e.g., methyl groups at positions 3 and 7 via 1^1H and 13^{13}C NMR) .
  • FTIR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .
    Cross-validate results to resolve ambiguities (e.g., overlapping peaks in NMR).

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.
  • pH : Test stability in buffers (pH 3–9) using HPLC to monitor degradation products .
  • Light exposure : Compare sealed amber vs. clear vials under UV light.
    Stability criteria: <5% degradation after 6 months at 25°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Simulate reaction pathways (e.g., electrophilic substitution at the indazole C-4 position).
    Validate predictions with kinetic studies (e.g., time-resolved NMR or mass spectrometry) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Standardize assays to minimize variability:
  • Dose-response curves : Use a minimum of three biological replicates.
  • Control groups : Include solvent-only and known inhibitors (e.g., indomethacin for COX inhibition).
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for batch effects .
    Replicate studies under identical conditions to isolate confounding factors.

Q. How can researchers mechanistically study the compound’s role in enzyme inhibition?

  • Methodological Answer : Use kinetic assays and structural biology:
  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} with/without the inhibitor to determine competitive/non-competitive binding .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs.
    Compare results with molecular docking simulations for mechanistic validation .

Q. What advanced methods detect and quantify degradation products in environmental matrices?

  • Methodological Answer : Deploy hyphenated techniques:
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for trace-level quantification .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to track degradation pathways.
    Validate methods via spike-recovery experiments in soil/water samples .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for methyl indazole derivatives?

  • Methodological Answer : Investigate variables:
  • Purification methods : Compare column chromatography vs. recrystallization.
  • Starting material quality : Use GC-MS to verify purity of precursors.
  • Catalyst aging : Test fresh vs. recycled catalysts (e.g., Pd/C activity loss) .

Q. Why do spectral data (NMR/IR) vary between labs for the same compound?

  • Methodological Answer : Standardize protocols:
  • NMR calibration : Use internal standards (e.g., TMS) and control solvent (CDCl3_3 vs. DMSO-d6_6).
  • Sample preparation : Ensure consistent drying (lyophilization vs. rotary evaporation).
    Share raw data (FIDs) for independent reprocessing .

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